Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is a chemical compound with the molecular formula C4H6N3Na2O4P. It is used in various research applications and is available from several suppliers for pharmaceutical testing.
Molecular Structure Analysis
The molecular structure of Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is represented by the formula C4H6N3Na2O4P. The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
Natural Deep Eutectic Solvents (NADES): Recent research demonstrates the use of NADES for food-grade synthesis of Maillard-type taste enhancers, including N-(1-methyl-4-oxoimidazolidin-2-ylidene) aminopropionic acid, achieving significantly higher yields (54%) compared to traditional methods. This approach utilizes lower temperatures (80-100°C) and shorter reaction times (maximum 2 hours). []
Molecular Structure Analysis
Variable α-amino acid side chain: This varies depending on the specific reactant used in the Maillard reaction. []
1D/2D NMR: One-Dimensional/Two-Dimensional Nuclear Magnetic Resonance spectroscopy []
Physical and Chemical Properties Analysis
Solubility: These compounds are likely water-soluble, as they are found in stewed beef juice and analyzed using hydrophilic liquid interaction chromatography (HILIC). [, ]
Applications
Food Science and Technology:
Taste Modulation: N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids can be used to enhance the thick-sour and mouth-drying orosensation, as well as mouthfulness in various food products. [, ] This is particularly relevant for developing healthier food options with reduced salt, sugar, and monosodium glutamate content, where these compounds can help compensate for potential flavour loss. []
Flavor Enhancement: Although not possessing strong intrinsic taste themselves, these compounds can modify and enhance existing flavours in food, creating more complex and desirable taste profiles. [, ]
Food Processing Optimization: Understanding the formation and behaviour of these compounds during food processing, particularly thermal processing like stewing, can help optimize processing parameters to achieve desired sensory attributes in the final product. []
Analytical Chemistry:
Markers for Food Processing: The presence and concentration of specific N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids can potentially serve as markers to assess the extent of Maillard reactions and thermal processing in food products. [, ]
Biomedical Research:
Potential Biomarkers for Diabetes: Studies indicate that N-(1-methyl-4-oxoimidazolidin-2-ylidene) aminopropionic acid is present at higher basal concentrations in the plasma and urine of type 2 diabetes patients compared to healthy individuals. [] Additionally, consuming processed meat leads to a significantly higher concentration of this compound in the biofluids of diabetic patients. [] These findings suggest a potential link between this specific N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acid and diabetes, warranting further investigation into its potential as a biomarker for the disease.
Compound Description: N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid is a taste modulator identified in stewed beef juice and other cooked meat products. It is formed through Maillard-type reactions between creatinine and reducing sugars like glucose during the cooking process. While tasteless on its own, this compound enhances the thick-sour and mouth-drying orosensation of food, contributing to a more complex and desirable flavor profile. [, , ]
Compound Description: Similar to N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid, N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminoacetic acid is another taste modulator formed by Maillard-type reactions between creatinine and reducing sugars during cooking. It also contributes to the thick-sour and mouth-drying orosensation of stewed beef juice, but its specific taste contribution and potency might differ from the propionic acid analogue. []
Compound Description: N-(1-methyl-4-oxoimidazolidin-2-ylidene)amino-4,5,6-trihydroxyhexanoic acid represents another member of the N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acid family found in stewed beef juice. It contributes to the complex sensory profile of this food product, potentially influencing its mouthfeel and taste. []
Creatinine
Compound Description: Creatinine is a breakdown product of creatine phosphate in muscle, commonly found in meat products and excreted in urine. It serves as a precursor to several taste-modulating compounds, including N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acids, through Maillard reactions with sugars during cooking. While creatinine itself exhibits a bitter taste, its derivatives contribute to the complex flavor profile of cooked meat. [, , ]
Compound Description: This compound, (E)-N-(1-methyl-4-oxoimidazolidin-2-ylidene) benzamide, has shown significant analgesic activity in animal models, with promising results in both acetic acid-induced writhing tests and hot plate methods. []
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